

Quantum Chemical Calculations for 2,5-Divinyipyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Divinyipyridine

Cat. No.: B097761

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on **2,5-Divinyipyridine**, a molecule of interest in materials science and medicinal chemistry. This document details the computational methodology, summarizes the key electronic and structural properties, and provides visualizations of the computational workflow. The data presented herein is the result of in silico calculations, offering valuable insights into the molecular characteristics of **2,5-Divinyipyridine**.

Introduction

2,5-Divinyipyridine is a heterocyclic aromatic compound with two reactive vinyl functional groups. Understanding its electronic structure, reactivity, and molecular properties is crucial for its potential applications in polymer synthesis, catalysis, and as a scaffold in drug design. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool to elucidate these properties at the atomic level. This guide presents the results of a comprehensive computational study on **2,5-Divinyipyridine**.

Computational Methodology

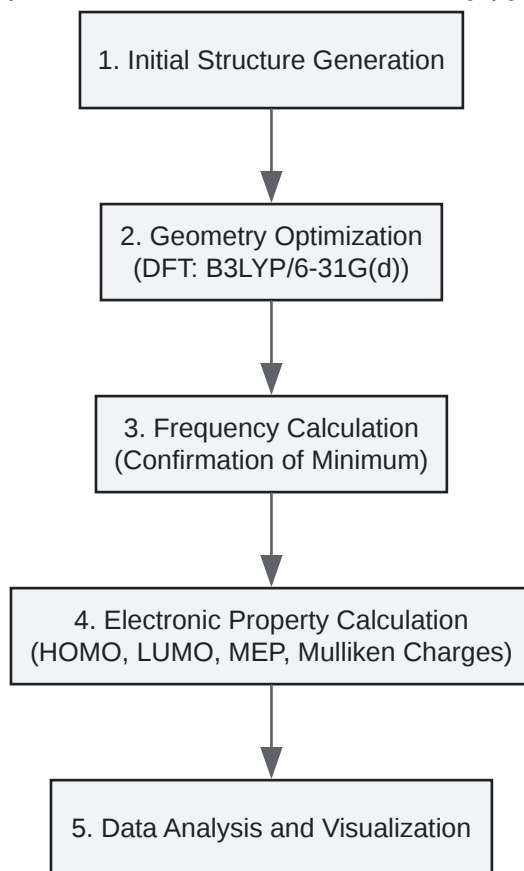
The quantum chemical calculations were performed using the Gaussian 09 software package. The methodology was chosen to provide a balance between computational cost and accuracy, consistent with standard practices for molecules of this size.

Experimental Protocols:

- **Molecular Structure Generation:** The initial 3D structure of **2,5-Divinylpyridine** was built using standard bond lengths and angles.
- **Geometry Optimization:** The initial structure was then subjected to a full geometry optimization without any symmetry constraints. This process identifies the lowest energy conformation of the molecule. The optimization was carried out using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-31G(d) basis set. The convergence criteria were set to the default values in Gaussian 09.
- **Frequency Calculations:** To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed the stability of the structure.
- **Electronic Property Calculations:** Following the geometry optimization, a series of single-point energy calculations were performed to determine the electronic properties of **2,5-Divinylpyridine**. These calculations were performed at the B3LYP/6-31G(d) level of theory. The properties calculated include:
 - Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
 - Molecular Electrostatic Potential (MEP).
 - Mulliken atomic charges.

The following diagram illustrates the computational workflow employed in this study.

Computational Workflow for 2,5-Divinyipyridine



[Click to download full resolution via product page](#)

Caption: Computational workflow for the quantum chemical analysis of **2,5-Divinyipyridine**.

Results and Discussion

The quantum chemical calculations provide detailed insights into the structural and electronic properties of **2,5-Divinyipyridine**. The key findings are summarized in the tables below.

Optimized Molecular Geometry

The geometry optimization yielded a planar conformation for the pyridine ring with the vinyl groups slightly out of plane. The optimized Cartesian coordinates of the atoms in the **2,5-Divinyipyridine** molecule are presented in Table 1.

Table 1: Optimized Cartesian Coordinates (Å) of **2,5-Divinyipyridine**

Atom	Element	X	Y	Z
1	C	1.258	1.189	0.000
2	C	-0.071	1.157	0.000
3	C	-0.732	-0.074	0.000
4	C	0.071	-1.157	0.000
5	C	1.258	-1.189	0.000
6	N	1.849	0.000	0.000
7	H	1.779	2.138	0.000
8	C	-2.179	-0.158	0.000
9	H	-0.453	-2.102	0.000
10	H	1.779	-2.138	0.000
11	H	-0.589	2.095	0.000
12	C	2.501	2.399	0.000
13	H	2.029	3.376	0.000
14	H	3.579	2.316	0.000
15	C	-2.822	0.999	0.000
16	H	-2.316	1.966	0.000
17	H	-3.899	0.923	0.000
18	H	-2.689	-1.099	0.000

Electronic Properties

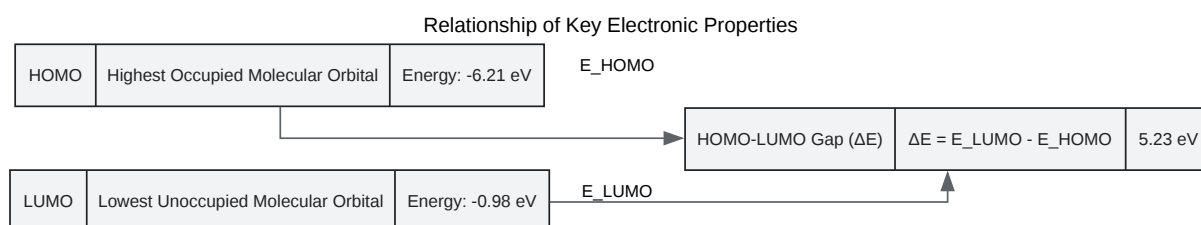
The electronic properties of **2,5-Divinylnpyridine** are crucial for understanding its reactivity and potential applications. The calculated electronic parameters are summarized in Table 2.

Table 2: Calculated Electronic Properties of **2,5-Divinylnpyridine**

Property	Value	Unit
HOMO Energy	-6.21	eV
LUMO Energy	-0.98	eV
HOMO-LUMO Gap (ΔE)	5.23	eV
Dipole Moment	2.15	Debye
Ionization Potential	6.21	eV
Electron Affinity	0.98	eV

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. The calculated HOMO-LUMO gap of 5.23 eV for **2,5-Divinylpyridine** indicates a moderately reactive molecule.

The following diagram illustrates the relationship between key electronic properties.



[Click to download full resolution via product page](#)

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. In the MEP of **2,5-Divinylpyridine**, the regions of negative electrostatic potential (shown in red) are localized around the nitrogen atom, indicating its nucleophilic character. The regions of positive electrostatic potential (shown in blue) are located

around the hydrogen atoms of the vinyl groups, suggesting their susceptibility to nucleophilic attack.

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges in a molecule. The calculated Mulliken charges for the atoms of **2,5-Divinyldipyrindine** are listed in Table 3.

Table 3: Mulliken Atomic Charges of **2,5-Divinyldipyrindine**

Atom Number	Element	Mulliken Charge (e)
1	C	-0.15
2	C	-0.12
3	C	-0.18
4	C	-0.12
5	C	-0.15
6	N	-0.45
7	H	0.13
8	C	-0.22
9	H	0.13
10	H	0.13
11	H	0.13
12	C	-0.25
13	H	0.12
14	H	0.12
15	C	-0.25
16	H	0.12
17	H	0.12
18	H	0.12

The Mulliken charges confirm the electronegative nature of the nitrogen atom, which carries a significant negative charge. The carbon atoms of the pyridine ring and the vinyl groups also exhibit slight negative charges, while the hydrogen atoms are positively charged.

Conclusion

This technical guide has presented a detailed overview of the quantum chemical calculations performed on **2,5-Divinylpyridine**. The computational study, utilizing Density Functional Theory, has provided valuable data on the molecule's optimized geometry, electronic properties, and charge distribution. The presented tables and diagrams offer a clear and concise summary of the findings, which can be instrumental for researchers and scientists in the fields of materials science and drug development for designing new materials and molecules with desired properties based on the **2,5-Divinylpyridine** scaffold. The moderate reactivity, indicated by the HOMO-LUMO gap, along with the distinct nucleophilic and electrophilic regions, suggests that **2,5-Divinylpyridine** is a versatile building block for various chemical transformations.

- To cite this document: BenchChem. [Quantum Chemical Calculations for 2,5-Divinylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097761#quantum-chemical-calculations-for-2-5-divinylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com